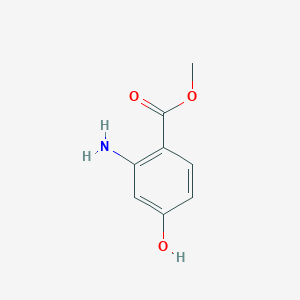
3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The molecule also contains a benzamide group, which is a carboxamide derived from benzoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the indene and benzene moieties), a carboxamide group, and a methoxy group attached to the indene ring. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography .作用機序
3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide acts as an inhibitor of PDE10A, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, this compound can increase the levels of cAMP and cGMP, which can lead to increased dopamine release in the brain. This mechanism of action is thought to be responsible for its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and reduced symptoms of neurological and psychiatric disorders. It has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide. One potential application is in the treatment of neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. Clinical trials are currently underway to evaluate its safety and efficacy in these diseases. Another potential application is in the treatment of inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Preclinical studies have shown promising results in reducing inflammation in these diseases. Finally, this compound may have potential applications in the field of oncology, as it has been shown to have anti-tumor effects in preclinical studies.
合成法
The synthesis of 3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves several steps. The starting material is 3,4-dichlorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-2,3-dihydro-1H-indene to form the desired benzamide. The final product is purified by column chromatography to obtain the pure compound.
科学的研究の応用
3,4-dichloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 10A (PDE10A), dopamine D2 receptors, and adenosine A2A receptors. These targets are involved in various diseases, including neurological and psychiatric disorders.
Safety and Hazards
特性
IUPAC Name |
3,4-dichloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-21-17(22)12-6-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFWOHHIDALYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)
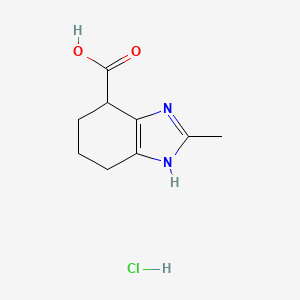
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
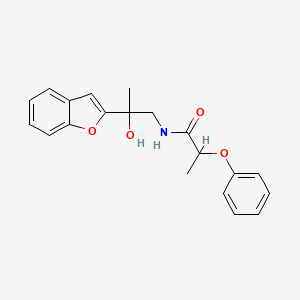
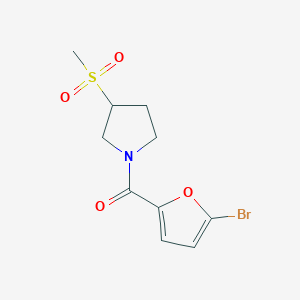
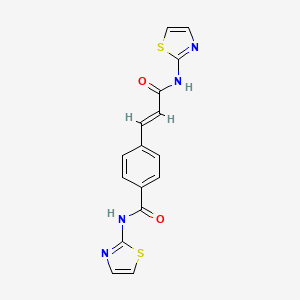
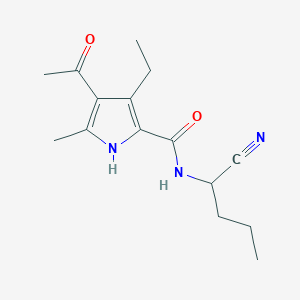

![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623900.png)
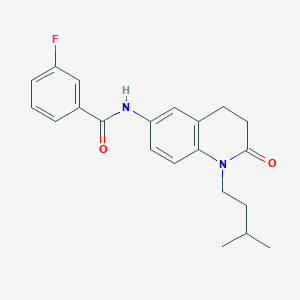
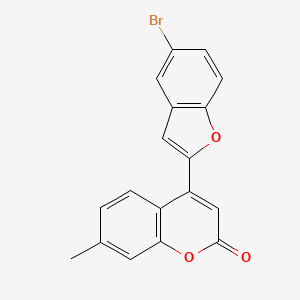
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2623904.png)
